1-Methoxy-3,3,3-trifluoropropene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

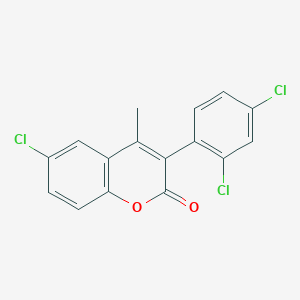

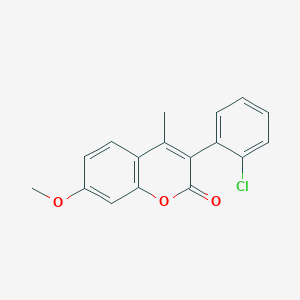

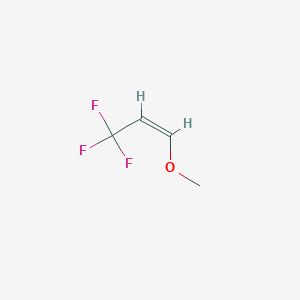

Z-1-Methoxy-3,3,3-trifluoropropene is a chemical substance with the formula C4H5F3O. It is also known by its synonym, cis-1-Methoxy-3,3,3-trifluoroprop-1-ene . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of Z-1-Methoxy-3,3,3-trifluoropropene is represented by the formula C4H5F3O . The molecular weight is 126.08 .Physical And Chemical Properties Analysis

Z-1-Methoxy-3,3,3-trifluoropropene is a flammable liquid and vapor .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol was investigated using ZnMgAl catalysts derived from hydrotalcite-like compounds. ZnMgAl-2 showed high catalytic activity and selectivity due to the presence of acidic and medium basic sites (Cheng et al., 2008).

Oxidative Dimerization

- In a study on Friedel–Crafts reaction, the oxidative dimerization of 2-chloro-3,3,3-trifluoro-1-(4-methoxyphenyl)propene was achieved using PbO2–CF3SO3H, forming biarene through the Scholl reaction mediated by radical cation (Kazakova et al., 2016).

Reaction Mechanisms

- A study on 1,2-dichloro-3,3-difluorocyclopropene with methanolic sodium methoxide revealed the formation of Z 1-chloro-2-fluoro-3,3,3-trimethoxypropene and proposed a mechanism for isomer formation (Soulen & Paul, 1977).

Nonlinear Optical Properties

- Nonlinear optical investigations of Quinine and Quinotoxine salts, including a compound with a methoxy group, were conducted using the Z-scan technique, suggesting potential applications in optical devices (Zidan et al., 2017).

Catalytic Properties

- Zeolitic Imidazolate Frameworks ZIF-8 and MAF-5, containing methoxy groups, were shown to be efficient heterogeneous catalysts for the synthesis of 1-methoxy-2-propanol, used as an eco-friendly solvent (Timofeeva et al., 2019).

Metal-Organic Frameworks

- Functionalization of ligands with methoxy groups was shown to impact metal-organic framework topology, highlighting the role of functional groups in framework design (Dau et al., 2012).

Safety and Hazards

Z-1-Methoxy-3,3,3-trifluoropropene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Z-1-Methoxy-3,3,3-trifluoropropene involves the reaction of 3,3,3-trifluoropropene with methanol in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3,3,3-trifluoropropene", "Methanol", "Catalyst" ], "Reaction": [ "Add 3,3,3-trifluoropropene to a reaction vessel", "Add methanol to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using standard techniques such as distillation or chromatography" ] } | |

CAS-Nummer |

26885-67-6 |

Molekularformel |

C4H5F3O |

Molekulargewicht |

126.08 g/mol |

IUPAC-Name |

3,3,3-trifluoro-1-methoxyprop-1-ene |

InChI |

InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3 |

InChI-Schlüssel |

BGHDVJGMEWAMPO-UHFFFAOYSA-N |

Isomerische SMILES |

CO/C=C\C(F)(F)F |

SMILES |

COC=CC(F)(F)F |

Kanonische SMILES |

COC=CC(F)(F)F |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.